Ethyl [5-(5-ethynylpyridin-3-yl)-2H-tetrazol-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal and pharmaceutical fields due to their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate typically involves a multi-step process. One common method includes the use of click chemistry, which is known for its efficiency and eco-friendliness. The process often starts with the preparation of the ethynylpyridine derivative, followed by the formation of the tetrazole ring through a cycloaddition reaction. The final step involves esterification to obtain the ethyl acetate derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of non-toxic reagents, can make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethynyl and pyridine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes or receptors that typically interact with carboxylate groups. This binding can inhibit or activate the target, leading to various biological effects. The ethynyl and pyridine moieties can also contribute to the compound’s activity by enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate: Known for its unique combination of tetrazole and ethynylpyridine moieties.
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]propanoate: Similar structure but with a propanoate ester group.
Methyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate: Similar structure but with a methyl ester group.
Uniqueness
Ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate stands out due to its specific combination of functional groups, which can provide unique chemical reactivity and biological activity. The presence of both the ethynyl and pyridine moieties can enhance its binding affinity to specific targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H11N5O2 |
---|---|
Molekulargewicht |
257.25 g/mol |
IUPAC-Name |
ethyl 2-[5-(5-ethynylpyridin-3-yl)tetrazol-2-yl]acetate |
InChI |
InChI=1S/C12H11N5O2/c1-3-9-5-10(7-13-6-9)12-14-16-17(15-12)8-11(18)19-4-2/h1,5-7H,4,8H2,2H3 |
InChI-Schlüssel |
YNZHMKAGUYHHSR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CN=CC(=C2)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.